Lipophilicity Shift: XLogP3 of +0.2 vs –0.2 to –0.7 Across Non-Ethylated Aminomethylpyrrolidinones
The target compound exhibits a computed XLogP3 of +0.2, which is 0.8 log units higher than 3-(aminomethyl)-1-methylpyrrolidin-2-one (XLogP3 = –0.6) and 0.9 log units higher than the unsubstituted parent 3-(aminomethyl)pyrrolidin-2-one (XLogP3 = –0.7) [1]. Even the N-ethyl analog without the C3-ethyl group (CAS 1543181-01-6) has a lower XLogP3 of –0.2 [2]. This lipophilicity gain is driven entirely by the 3-ethyl substituent. In CNS drug discovery, a positive XLogP3 in this range correlates with improved passive blood–brain barrier permeability relative to more hydrophilic congeners, making the target compound the only member of this analog series to enter the logP > 0 range.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 3-(Aminomethyl)-1-methylpyrrolidin-2-one: XLogP3 = –0.6; 3-(Aminomethyl)pyrrolidin-2-one: XLogP3 = –0.7; 3-(Aminomethyl)-1-ethylpyrrolidin-2-one: XLogP3 = –0.2 |
| Quantified Difference | ΔXLogP3 = +0.8 to +0.9 vs N-methyl and unsubstituted analogs; ΔXLogP3 = +0.4 vs N-ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For CNS-targeted programs, the positive XLogP3 of 0.2 places this compound in a more favourable lipophilicity window for passive BBB penetration than any of its non-3-ethylated comparators, directly impacting lead selection and procurement decisions.
- [1] PubChem Compound Summary, CID 83529032 (target, XLogP3 = 0.2) and CID 79370538 (3-(aminomethyl)-1-methylpyrrolidin-2-one, XLogP3 = –0.6) and CID 19694998 (3-(aminomethyl)pyrrolidin-2-one, XLogP3 = –0.7). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [2] PubChem Compound Summary, CID 82646902. 3-(Aminomethyl)-1-ethylpyrrolidin-2-one, XLogP3 = –0.2. https://pubchem.ncbi.nlm.nih.gov/compound/1543181-01-6 (accessed April 2026). View Source
